molecular formula C19H18N2O2S2 B2703712 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-87-2

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2703712
CAS RN: 896345-87-2
M. Wt: 370.49
InChI Key: RKYCPMWQNZFWLW-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide, commonly known as EMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. EMTB is a thiazole-based compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide have shown promising results in anticancer activity studies. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides reported moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells (B. Ravinaik et al., 2021). This indicates the potential of thiazole benzamide derivatives in cancer therapy.

Fluorescence and Chemical Sensing

N-Ethoxycarbonylpyrene- and perylene thioamides, utilized as building blocks for synthesizing fluorescent dyes, highlight the utility of thiazole derivatives in developing color-tunable fluorophores. These compounds, including variations with thiazolyl moieties, have shown dual fluorescence and high emission efficiency, suggesting their applicability in chemical sensing and optical materials (Marzena Witalewska et al., 2019).

Antimicrobial Agents

Thiazole derivatives have been evaluated for their antimicrobial properties, with several studies reporting the synthesis of compounds displaying significant activity against bacterial and fungal strains. For instance, synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents showed potent effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens (D. Bikobo et al., 2017).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives has unveiled their potential as supramolecular gelators. The study focused on the impact of methyl functionality and S⋯O interaction in gelation behavior, revealing specific derivatives that form stable gels with ethanol/water and methanol/water mixtures. This suggests applications in the development of novel materials with specific mechanical and chemical properties (P. Yadav & Amar Ballabh, 2020).

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, which can influence its biological activity.

When thiazole-containing molecules enter physiological systems, they can behave unpredictably and reset the system differently. These molecules may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-3-23-14-10-8-13(9-11-14)16-12-25-19(20-16)21-18(22)15-6-4-5-7-17(15)24-2/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYCPMWQNZFWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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